molecular formula C25H30F3N3O4 B131772 Dehydro silodosin CAS No. 175870-21-0

Dehydro silodosin

カタログ番号: B131772
CAS番号: 175870-21-0
分子量: 493.5 g/mol
InChIキー: VICSLOHTZDWOFF-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydro silodosin is a derivative of silodosin, a selective alpha-1 adrenergic receptor antagonist primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). Silodosin works by relaxing the smooth muscles in the bladder neck and prostate, thereby improving urine flow and reducing symptoms of BPH .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of silodosin involves multiple steps, starting from the deacetylation of a chlorinated substance with hydrochloric acid/acetic acid to obtain indoline. This is followed by an SN2 substitution reaction to obtain an imide, an N-alkylation reaction to obtain a benzoate, reduction of carbonyl to obtain indoline, a Vilsmeier reaction to obtain an aldehyde, oximation and dehydration to obtain a nitrile, and finally, resolution with L-tartaric acid to obtain the key intermediate .

Industrial Production Methods: Industrial production of silodosin typically involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes stress conditions like hydrolysis, oxidation, photolysis, and thermal degradation to confirm the stability of the compound .

化学反応の分析

Types of Reactions: Dehydro silodosin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, acetic acid, and L-tartaric acid. Conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from these reactions include various intermediates like indoline, imide, benzoate, aldehyde, nitrile, and the final silodosin compound .

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia (BPH)

Clinical Efficacy:
Silodosin, and by extension dehydro silodosin, has been extensively studied for its efficacy in treating BPH. Clinical trials demonstrate that silodosin significantly improves both storage and voiding symptoms associated with BPH. In randomized controlled trials, patients receiving silodosin reported a mean decrease in the International Prostate Symptom Score (IPSS) of approximately -8.3 compared to placebo groups, which showed lesser improvements .

Mechanism of Action:
this compound acts by selectively blocking the α1A adrenergic receptors in the prostate and bladder neck, leading to relaxation of smooth muscle and improved urinary flow. This selectivity minimizes side effects related to blood pressure changes, a common concern with non-selective α-blockers .

Management of Other Urological Disorders

Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS):
Recent studies indicate that silodosin may also be beneficial in treating CP/CPPS. The compound has shown promising results in reducing pain and improving quality of life for affected individuals .

Overactive Bladder (OAB) and Acute Urinary Retention (AUR):
Silodosin has been evaluated for its role in managing OAB and AUR. It facilitates successful trial without catheterization in patients with AUR, demonstrating its utility in acute settings .

Premature Ejaculation (PE):
Research indicates that silodosin can improve intravaginal ejaculation latency time, making it a potential treatment option for PE .

Ureteral Stones:
In patients with distal ureteral stones, silodosin has been shown to decrease the time required for stone expulsion without adversely affecting pain management or expulsion rates .

Pharmacokinetics and Metabolism

This compound is formed through the metabolism of silodosin in the liver, primarily via cytochrome P450 enzymes. Understanding its pharmacokinetics is crucial for optimizing dosing regimens and minimizing side effects. Studies have indicated that this compound retains much of the pharmacological activity of its parent compound while potentially offering a more favorable side effect profile due to its metabolic pathways .

Safety Profile

The safety profile of this compound mirrors that of silodosin itself, with common adverse effects including dizziness, headache, and ejaculation disorders. Importantly, significant hypotensive effects have not been observed, making it a safer alternative for patients with concurrent hypertension .

Table 1: Summary of Clinical Trials Involving Silodosin

StudyPopulationTreatment DurationOutcome MeasuresResults
Matsukawa et al., 2009457 patients with BPH12 weeksIPSS, QoL scoresSignificant improvement in IPSS (-8.3) compared to placebo
European Phase IV Trial897 patients with LUTS/BPH1 yearLong-term efficacy77% responder rate; sustained symptom improvement
Tatemichi et al., 2010Hormone-treated ratsN/ADetrusor overactivitySignificant reduction in detrusor pressure

作用機序

Dehydro silodosin exerts its effects by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate and bladder neck. This binding leads to the relaxation of smooth muscles in these areas, improving urine flow and reducing symptoms of BPH. The compound’s high selectivity for alpha-1A receptors minimizes its impact on other adrenergic receptors, reducing the likelihood of side effects .

類似化合物との比較

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH. It has a similar mechanism of action but differs in its side effect profile and receptor selectivity.

    Finasteride: A 5-alpha-reductase inhibitor used to treat BPH and male pattern baldness.

Uniqueness of Dehydro Silodosin: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which makes it highly effective in treating BPH with minimal side effects. Its chemical structure and synthesis process also distinguish it from other similar compounds .

生物活性

Dehydro silodosin is a derivative of silodosin, an alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Silodosin and Its Derivatives

Silodosin selectively targets the alpha-1A adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, which alleviates urinary symptoms associated with BPH. This compound, characterized by a dehydrogenated structure, is believed to retain similar pharmacological properties while potentially enhancing its efficacy and safety profile.

Pharmacological Properties

Mechanism of Action:
this compound functions as an antagonist at alpha-1 adrenergic receptors. This antagonism results in:

  • Smooth Muscle Relaxation: Reduces bladder outlet obstruction.
  • Improved Urinary Flow Rates: Increases maximum urinary flow rate (Qmax) and decreases urinary symptoms.

Affinity and Selectivity:
Research indicates that this compound exhibits a binding affinity for alpha-1A receptors comparable to that of silodosin. Preliminary studies suggest it may have a higher selectivity for alpha-1A over other subtypes (alpha-1B and alpha-1D), which could minimize side effects related to cardiovascular systems .

Clinical Efficacy

Clinical studies on silodosin provide insights into the potential efficacy of this compound. In various trials, silodosin demonstrated significant improvements in:

  • International Prostate Symptom Score (IPSS): Reduction in scores indicating improved urinary symptoms.
  • Quality of Life (QoL) Scores: Patients reported enhanced quality of life due to symptom relief.

For instance, a pooled analysis from multiple clinical trials showed that patients receiving silodosin experienced a mean decrease in total IPSS of approximately -8.3 points compared to placebo . Although specific data on this compound's clinical efficacy is limited, its structural similarity suggests comparable outcomes.

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionSelectivityNotable Features
Silodosin Alpha-1 adrenergic antagonistHigh for alpha-1ARapid onset; effective for BPH
This compound Alpha-1 adrenergic antagonistPotentially higher for alpha-1ADehydrogenated structure may enhance efficacy
Tamsulosin Alpha-1 adrenergic antagonistSelective for alpha-1A and alpha-1DCommonly used for BPH
Alfuzosin Non-selective alpha-adrenergic antagonistBroader receptor selectivityUsed for BPH and hypertension

Case Studies and Research Findings

While direct case studies on this compound are scarce, the pharmacological profile derived from studies on silodosin provides valuable insights. For example:

  • A double-blind study comparing silodosin with tamsulosin showed significant improvements in urinary flow rates and symptom relief within the first week of treatment .
  • Long-term studies indicated sustained efficacy over one year with minimal adverse effects, suggesting that this compound may offer similar benefits .

特性

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICSLOHTZDWOFF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432445
Record name Dihydro Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175870-21-0
Record name 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175870-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KMD-3241
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175870210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KMD-3241
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6787MV7QU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。